Methyl 3,5-dibromobenzofuran-2-carboxylate
Description
Methyl 3,5-dibromobenzofuran-2-carboxylate is a brominated aromatic ester featuring a benzofuran core substituted with two bromine atoms at the 3- and 5-positions and a methyl ester group at the 2-position. The bromine substituents enhance its electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group provides versatility for further functionalization.
Properties
Molecular Formula |
C10H6Br2O3 |
|---|---|
Molecular Weight |
333.96 g/mol |
IUPAC Name |
methyl 3,5-dibromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H6Br2O3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,1H3 |
InChI Key |
UOXXGCKMKRZUPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3,5-dibromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method includes the bromination of 3,5-dibromobenzofuran with bromine in the presence of a catalyst, followed by the reaction with methanol to form the methyl ester . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 3,5-dibromobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzofuran ring can be oxidized or reduced to form different derivatives, which can be useful in various applications.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include bromine, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,5-dibromobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromobenzofuran-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzofuran derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Methyl Esters of Aromatic Acids
- Methyl Salicylate : A simple methyl ester of salicylic acid, widely studied as a volatile organic compound (VOC) and plant secondary metabolite. Unlike the brominated benzofuran derivative, methyl salicylate lacks halogenation, resulting in lower molecular weight (152.15 g/mol) and higher volatility (boiling point: 222°C) .

- Methyl Palmitate: A saturated fatty acid methyl ester identified in plant extracts (e.g., Journal of Tropical Biodiversity and Biotechnology), with a linear aliphatic chain. Its non-aromatic structure contrasts sharply with the planar, brominated benzofuran system of the target compound, leading to differences in polarity and solubility .
Brominated Aromatics
- 3,5-Dibromobenzoic Acid : Shares the 3,5-dibromo substitution pattern but lacks the fused furan ring and ester functionality. The carboxyl group in this compound increases acidity (pKa ~2.5), whereas the methyl ester in the target compound enhances lipophilicity.
- Brominated Furan Derivatives : Compounds like 5-bromofuran-2-carboxylate exhibit similar reactivity in nucleophilic substitutions but lack the dibromo substitution, reducing steric and electronic effects.
Physicochemical Properties (Inferred and Comparative)
The table below synthesizes data from analogous compounds to infer properties of this compound:

Key Observations :
- The bromine atoms in this compound significantly increase molecular weight and density compared to non-halogenated esters like methyl salicylate.
- The fused benzofuran ring enhances rigidity and thermal stability, contrasting with the flexible aliphatic chains in methyl palmitate or diterpene-based esters (e.g., sandaracopimaric acid methyl ester) .
Biological Activity
Methyl 3,5-dibromobenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
This compound can be synthesized through various methods involving bromination and the introduction of carboxylate groups. The synthesis typically involves the condensation of appropriate benzofuran derivatives with brominating agents, followed by esterification to yield the final product. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy confirm the structure and purity of the compound.
Antimicrobial Activity
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of benzofuran derivatives, including this compound. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.12 mM against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mM) | Target Bacteria |
|---|---|---|
| This compound | 0.06 - 0.12 | S. aureus, E. coli |
| Related Benzofurans | 0.14 - 0.55 | MRSA, S. faecalis |
The presence of bromine atoms in the structure is believed to enhance the antibacterial activity by increasing lipophilicity and facilitating membrane penetration .
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for antifungal activity. Studies indicate that benzofuran derivatives can inhibit fungal growth by disrupting cell wall synthesis or function .
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties. Compounds in this class have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of brominated benzofurans allows them to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation underpins its therapeutic potential.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Case Studies
- Antimicrobial Screening : A study evaluated various benzofuran derivatives against multiple bacterial strains and found that those with carboxylic acid groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cancer Cell Line Studies : Research on cancer cell lines treated with this compound showed significant reductions in cell viability and induction of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


